NSC668036

Description

Propriétés

IUPAC Name |

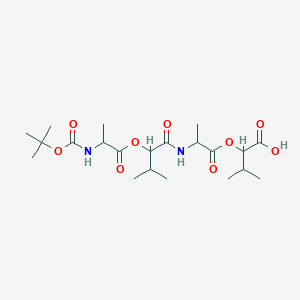

3-methyl-2-[2-[[3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]butanoyl]amino]propanoyloxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O9/c1-10(2)14(30-19(28)13(6)23-20(29)32-21(7,8)9)16(24)22-12(5)18(27)31-15(11(3)4)17(25)26/h10-15H,1-9H3,(H,22,24)(H,23,29)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPICFSFUAKDZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)OC(C(C)C)C(=O)O)OC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NSC668036 in the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers and other diseases, making it a key target for therapeutic intervention. One such therapeutic candidate is NSC668036, a small molecule inhibitor identified from the National Cancer Institute's small-molecule library. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the Wnt pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Targeting the Dvl PDZ Domain

This compound functions as a direct inhibitor of the Dishevelled (Dvl) protein, a central hub in both the canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. Specifically, this compound binds to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of Dvl.[1][2] This binding event physically obstructs the interaction between Dvl and the C-terminal tail of the Frizzled (Fz) receptor, a critical step for the transduction of the Wnt signal from the cell surface to intracellular components. By disrupting the Fz-Dvl interaction, this compound effectively blocks downstream signaling events in both canonical and non-canonical Wnt pathways.[3]

Quantitative Binding Affinity

The binding affinity of this compound to the Dvl PDZ domain has been quantified using various biophysical techniques. These studies confirm a direct interaction and provide valuable data for understanding the potency of this inhibitor at the molecular level.

| Parameter | Value | Method | Protein | Reference |

| Kd | 240 µM | Not Specified | Mouse Dvl1 PDZ domain | [2] |

| Kd | 10.6 ± 1.7 µM | Fluorescence Anisotropy | Mouse Dvl1 PDZ domain | [4] |

Functional Consequences of Dvl PDZ Domain Inhibition

The disruption of the Fz-Dvl interaction by this compound leads to a cascade of downstream effects, ultimately inhibiting Wnt-driven cellular processes.

-

Inhibition of Canonical Wnt Signaling: In the canonical pathway, the binding of this compound to the Dvl PDZ domain prevents the recruitment of the destruction complex (containing Axin, APC, GSK3β, and CK1α) to the plasma membrane. This leads to the continued degradation of β-catenin and prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus. As a result, the transcription of Wnt target genes, such as c-Myc and Cyclin D1, is suppressed.[1]

-

Modulation of Non-Canonical Wnt Signaling: The Dvl PDZ domain is also implicated in non-canonical Wnt signaling pathways, such as the Planar Cell Polarity (PCP) pathway, which regulates cell migration and polarity. By inhibiting the Fz-Dvl interaction, this compound is also expected to modulate these β-catenin-independent pathways.

-

Cellular Effects: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and suppress TGF-β1-induced migration and expression of fibrotic markers in fibroblasts.[1]

Visualizing the Mechanism of Action

To illustrate the mechanism of this compound, the following diagrams depict the Wnt signaling pathway and the experimental workflow used to characterize this inhibitor.

References

- 1. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

In silico screening for Dvl PDZ domain inhibitors

An In-Depth Technical Guide to In Silico Screening for Dishevelled (Dvl) PDZ Domain Inhibitors

Introduction

The Dishevelled (Dvl) protein is a critical scaffold protein in the Wnt signaling pathway, playing a pivotal role in both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches. The PDZ domain of Dvl is a key protein-protein interaction module that mediates its recruitment to the plasma membrane and its interaction with various signaling partners, including the Frizzled (Fzd) receptors. Dysregulation of the Wnt/Dvl signaling axis is implicated in a multitude of human diseases, most notably cancer, making the Dvl PDZ domain an attractive target for therapeutic intervention. In silico screening has emerged as a powerful and cost-effective strategy to identify novel small-molecule inhibitors that can modulate the function of the Dvl PDZ domain and, consequently, the Wnt signaling pathway.

This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico screening for Dvl PDZ domain inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting this important protein.

The Dvl PDZ Domain in Wnt Signaling

The Dvl PDZ domain is essential for the transduction of Wnt signals. In the canonical pathway, upon Wnt ligand binding to the Fzd receptor and its co-receptor LRP5/6, Dvl is recruited to the plasma membrane. This recruitment, mediated in part by the PDZ domain's interaction with the C-terminal motif of Fzd, is a crucial step for the subsequent inhibition of the β-catenin destruction complex, leading to the accumulation and nuclear translocation of β-catenin and the activation of TCF/LEF target genes. In the non-canonical pathway, the Dvl PDZ domain is involved in activating downstream effectors such as RhoA, Rac1, and JNK.

Below is a diagram illustrating the central role of the Dvl PDZ domain in the canonical Wnt signaling pathway.

Caption: Canonical Wnt signaling pathway highlighting Dvl PDZ domain's role.

In Silico Screening Workflow

The virtual screening process for identifying Dvl PDZ domain inhibitors typically follows a multi-step workflow, starting from the preparation of the protein target and compound libraries, followed by molecular docking, and post-docking analysis and filtering.

Caption: A typical workflow for in silico screening of Dvl PDZ inhibitors.

Experimental Protocols

Molecular Docking

Objective: To predict the binding mode and affinity of small molecules to the Dvl PDZ domain.

Methodology:

-

Protein Preparation:

-

The crystal structure of the human Dvl-1 PDZ domain is obtained from the Protein Data Bank (PDB entry: 3CBX).

-

Water molecules and any co-crystallized ligands are removed.

-

Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using a molecular mechanics force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

A 3D compound library (e.g., ZINC database, ChemBridge) is obtained.

-

Ligand structures are prepared by assigning correct protonation states and generating low-energy conformers.

-

-

Docking Simulation:

-

A grid box is defined around the binding site of the Dvl PDZ domain, typically encompassing the peptide-binding groove.

-

Molecular docking is performed using software such as AutoDock, Glide, or GOLD.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are saved for further analysis.

-

Fluorescence Polarization (FP) Assay

Objective: To experimentally validate the binding of hit compounds to the Dvl PDZ domain.

Methodology:

-

Reagents and Buffers:

-

Recombinant Dvl PDZ domain protein.

-

A fluorescently labeled peptide that is known to bind to the Dvl PDZ domain (e.g., a fluorescein-labeled peptide derived from the C-terminus of Fzd).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

A fixed concentration of the Dvl PDZ domain and the fluorescently labeled peptide are incubated together in the assay buffer to allow for binding, resulting in a high fluorescence polarization signal.

-

Increasing concentrations of the test compounds are added to the mixture.

-

If a test compound binds to the Dvl PDZ domain, it will displace the fluorescently labeled peptide, leading to a decrease in the fluorescence polarization signal.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

The IC50 value (the concentration of the compound that inhibits 50% of the binding of the fluorescent peptide) is calculated by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a hit compound and the Dvl PDZ domain.

Methodology:

-

Sample Preparation:

-

The Dvl PDZ domain protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

The hit compound is dissolved in the same buffer.

-

-

ITC Experiment:

-

The Dvl PDZ domain solution is placed in the sample cell of the ITC instrument.

-

The hit compound solution is loaded into the injection syringe.

-

A series of small injections of the compound solution into the protein solution are performed.

-

The heat change associated with each injection is measured.

-

The data is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Cell-Based Reporter Assay (TOPFlash Assay)

Objective: To assess the ability of hit compounds to inhibit the canonical Wnt signaling pathway in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T) is cultured in appropriate media.

-

The cells are transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a Renilla luciferase plasmid (for normalization).

-

-

Treatment and Luciferase Assay:

-

After transfection, the cells are treated with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the canonical Wnt pathway.

-

The cells are also treated with various concentrations of the hit compound.

-

After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt signaling inhibition.

-

Quantitative Data Summary

The following tables summarize the quantitative data for some of the reported Dvl PDZ domain inhibitors identified through in silico screening and subsequent experimental validation.

Table 1: Binding Affinities of Dvl PDZ Domain Inhibitors

| Compound | Method | Binding Affinity (Kd/Ki) | Reference |

| FJ9 | Fluorescence Polarization | 12.5 µM (IC50) | |

| 3289-8625 | Fluorescence Polarization | 7.2 µM (IC50) | |

| NSC 668036 | Surface Plasmon Resonance | 2.6 µM (Kd) | |

| IWR-1-endo | Not Specified | > 100 µM (IC50) | |

| XAV939 | Not Specified | > 100 µM (IC50) |

Table 2: Inhibition of Wnt Signaling by Dvl PDZ Domain Inhibitors

| Compound | Assay | Inhibition (IC50) | Cell Line | Reference |

| FJ9 | TOPFlash Reporter Assay | ~20 µM | HEK293T | |

| 3289-8625 | TOPFlash Reporter Assay | ~10 µM | HEK293T | |

| NSC 668036 | TOPFlash Reporter Assay | ~5 µM | SW480 |

Conclusion and Future Directions

In silico screening has proven to be a valuable tool for the identification of novel small-molecule inhibitors of the Dvl PDZ domain. The integration of computational methods with biophysical and cell-based assays has led to the discovery of several promising lead compounds. Future efforts in this field will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic properties. The use of more advanced computational techniques, such as machine learning and artificial intelligence, may further enhance the efficiency and success rate of virtual screening campaigns targeting the Dvl PDZ domain. The continued exploration of this therapeutic target holds significant promise for the development of novel treatments for a wide range of diseases, including cancer.

The Role of NSC668036 in Inhibiting Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast proliferation and differentiation are central to the pathogenesis of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM) proteins. The Wnt/β-catenin signaling pathway has been identified as a key regulator of these processes. This technical guide provides an in-depth overview of NSC668036, a small molecule inhibitor of the Dishevelled (Dvl) protein, and its role in mitigating fibroblast activation. By targeting the PDZ domain of Dvl, this compound effectively disrupts the Wnt/β-catenin signaling cascade, leading to a reduction in fibroblast proliferation, migration, and the expression of key fibrotic markers. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Fibrosis, the hallmark of which is excessive scarring of tissue and organs, is a significant contributor to morbidity and mortality worldwide. A pivotal event in the progression of fibrosis is the transformation of fibroblasts into myofibroblasts, a process driven by various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin pathways.[1] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and the excessive production of ECM components such as collagen I.[1]

The Wnt/β-catenin signaling pathway is integral to cell fate determination, proliferation, and migration.[2] Its aberrant activation is a recognized feature in fibrotic lungs.[3] A key mediator in this pathway is the Dishevelled (Dvl) protein, which transduces signals from the Frizzled receptor to downstream components. The PDZ domain of Dvl is crucial for these protein-protein interactions.[4]

This compound has been identified as a small organic molecule that specifically inhibits the PDZ domain of Dvl.[3] This inhibition competitively blocks the interaction between Dvl and the Frizzled receptor, thereby suppressing the Wnt/β-catenin signaling cascade.[2][4] Research has demonstrated that this compound can abolish TGF-β1-induced fibroblast migration and the expression of collagen I and α-SMA, highlighting its potential as a therapeutic agent for fibrotic diseases.[3]

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects by directly targeting the Wnt/β-catenin signaling pathway. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This interaction recruits the Dvl protein to the plasma membrane. Dvl, in turn, inhibits the "destruction complex," which is composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

This compound, by binding to the PDZ domain of Dvl, prevents its interaction with the Frizzled receptor. This disruption maintains the activity of the destruction complex, leading to the continued degradation of β-catenin. As a result, β-catenin does not accumulate in the cytoplasm and cannot translocate to the nucleus to activate the transcription of target genes, including those involved in fibroblast proliferation and differentiation.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on fibroblast proliferation and fibrotic marker expression have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of this compound on β-catenin-driven Gene Transcription

| Cell Line | Reporter Assay | Treatment | Concentration | Result | Reference |

| NIH/3T3 | TOPflash Luciferase Reporter | Wnt3a | - | ~8-fold increase in luciferase activity | [3] |

| NIH/3T3 | TOPflash Luciferase Reporter | Wnt3a + this compound | 10 µM | Significant reduction in luciferase activity | [3] |

Table 2: Effect of this compound on TGF-β1-induced Fibroblast Migration

| Cell Line | Assay | Treatment | Concentration of this compound | Result | Reference |

| NIH/3T3 | Scratch Wound Healing Assay | TGF-β1 (10 ng/mL) | - | Increased cell migration | [3] |

| NIH/3T3 | Scratch Wound Healing Assay | TGF-β1 (10 ng/mL) + this compound | 10 µM | Abolished TGF-β1-induced migration | [3] |

Table 3: Effect of this compound on Fibrotic Marker Expression in vitro

| Cell Line | Marker | Treatment | Concentration of this compound | Method | Result | Reference |

| NIH/3T3 | α-SMA | TGF-β1 (10 ng/mL) | - | Western Blot | Upregulation | [3] |

| NIH/3T3 | α-SMA | TGF-β1 (10 ng/mL) + this compound | 10 µM | Western Blot | Significant downregulation | [3] |

| NIH/3T3 | Collagen I | TGF-β1 (10 ng/mL) | - | Western Blot | Upregulation | [3] |

| NIH/3T3 | Collagen I | TGF-β1 (10 ng/mL) + this compound | 10 µM | Western Blot | Significant downregulation | [3] |

Table 4: Therapeutic Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Murine Model

| Animal Model | Treatment | Outcome Measures | Result | Reference |

| C57BL/6 Mice | Bleomycin | Collagen I, α-SMA, TGF-β1 expression in lung tissue | Significantly increased | [3] |

| C57BL/6 Mice | Bleomycin + this compound (i.p. injection) | Collagen I, α-SMA, TGF-β1 expression in lung tissue | Significantly suppressed accumulation | [3] |

| C57BL/6 Mice | Bleomycin + this compound (i.p. injection) | CK19, Occludin, E-cadherin expression in lung tissue | Increased expression (inhibits fibrogenesis) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effect on fibroblast proliferation.

Cell Culture and Treatments

-

Cell Line: NIH/3T3 mouse embryonic fibroblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatments:

-

For induction of myofibroblast differentiation, cells are treated with 10 ng/mL of recombinant human TGF-β1.

-

For inhibition studies, cells are pre-treated with 10 µM this compound for 1 hour before the addition of TGF-β1.

-

β-catenin/TCF Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Scratch Wound Healing Assay

This assay assesses the effect of this compound on fibroblast migration.

-

Cell Seeding: Seed NIH/3T3 cells in 6-well plates and grow to confluence.

-

Scratching: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh serum-free medium containing TGF-β1 (10 ng/mL) with or without this compound (10 µM).

-

Imaging: Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to quantify the expression of fibrotic marker proteins.

Bleomycin-Induced Pulmonary Fibrosis Murine Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound.

-

Animal Model: Male C57BL/6 mice (6-8 weeks old).

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg body weight) is administered.

-

Treatment: this compound (or vehicle control) is administered daily via intraperitoneal (i.p.) injection starting from day 1 after bleomycin instillation.

-

Endpoint: Mice are sacrificed at day 21.

-

Analysis:

-

Lung tissues are harvested for histological analysis (e.g., Masson's trichrome staining for collagen deposition).

-

Lung homogenates are prepared for Western blot analysis of α-SMA, Collagen I, and TGF-β1 expression.

-

Bronchoalveolar lavage fluid (BALF) can be collected to assess inflammatory cell infiltration.

-

Conclusion

This compound demonstrates significant potential as an anti-fibrotic agent by specifically targeting the Dvl-PDZ domain and inhibiting the Wnt/β-catenin signaling pathway. The available data consistently show its ability to reduce fibroblast proliferation, migration, and the expression of key fibrotic markers both in vitro and in a preclinical model of pulmonary fibrosis. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and to explore its efficacy in other fibrotic conditions. Further studies are warranted to elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound and to assess its long-term safety and efficacy in more complex disease models.

References

- 1. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 3. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of NSC668036 on TGF-β-Induced Myofibroblast Differentiation: A Technical Overview

For Immediate Release

A deep dive into the molecular mechanisms and experimental evaluation of NSC668036, a small molecule inhibitor of the Dishevelled (Dvl) PDZ domain, reveals its potent inhibitory effects on Transforming Growth Factor-beta (TGF-β)-induced myofibroblast differentiation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's impact on this critical cellular process, which is central to fibrosis and wound healing.

Myofibroblast differentiation, a process driven by the potent cytokine TGF-β, is characterized by the transformation of fibroblasts into contractile cells that excessively deposit extracellular matrix (ECM) components, such as collagen. While essential for tissue repair, dysregulation of this process leads to pathological fibrosis. Emerging evidence highlights the intricate crosstalk between the TGF-β and Wnt/β-catenin signaling pathways in orchestrating myofibroblast differentiation. This compound has been identified as a valuable tool to dissect and potentially therapeutically target this interplay.

Quantitative Impact of this compound on Myofibroblast Differentiation Markers

This compound has been demonstrated to effectively abolish the TGF-β1-induced expression of key myofibroblast markers, including α-smooth muscle actin (α-SMA) and collagen type I.[1] The following table summarizes the quantitative effects of this compound on these markers in NIH/3T3 fibroblasts, a commonly used cell line for studying fibroblast biology.

| Cell Type | Treatment | Differentiation Marker | Measurement Method | Key Findings |

| NIH/3T3 Fibroblasts | TGF-β1 | α-Smooth Muscle Actin (α-SMA) | Western Blot, Immunofluorescence | This compound abolished TGF-β1-induced α-SMA expression.[1] |

| NIH/3T3 Fibroblasts | TGF-β1 | Collagen Type I | Western Blot | This compound abolished TGF-β1-induced Collagen I expression.[1] |

| NIH/3T3 Fibroblasts | TGF-β1 | Cell Migration | Scratch Wound Healing Assay | This compound abolished TGF-β1-induced fibroblast migration.[1] |

Core Signaling Axis: The TGF-β and Wnt/β-Catenin Crosstalk

The pro-fibrotic effects of TGF-β are intricately linked to the Wnt/β-catenin signaling pathway. TGF-β can activate the Wnt/β-catenin pathway, which in turn can amplify the TGF-β/Smad response, creating a positive feedback loop that drives myofibroblast differentiation and ECM production.[2][3][4] this compound intervenes in this crosstalk by targeting the PDZ domain of Dishevelled (Dvl), a critical scaffolding protein in the Wnt/β-catenin cascade. By inhibiting the Dvl-PDZ domain, this compound effectively disrupts the downstream signaling of the Wnt pathway, thereby attenuating the TGF-β-induced fibrotic response.

Experimental Workflow for a Murine Model of Pulmonary Fibrosis

To evaluate the in vivo efficacy of this compound, a bleomycin-induced pulmonary fibrosis model in mice is commonly employed.[1] The following diagram outlines a typical experimental workflow.

Detailed Experimental Protocols

Myofibroblast Differentiation of NIH/3T3 Fibroblasts

-

Cell Culture: Culture NIH/3T3 fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation: Seed cells at a density of 5 x 10^4 cells/well in a 6-well plate. After 24 hours, replace the medium with serum-free DMEM for 24 hours to induce quiescence. Subsequently, treat the cells with recombinant human TGF-β1 (5 ng/mL) in serum-free DMEM for 48 hours to induce myofibroblast differentiation. For inhibitor studies, pre-treat the cells with this compound at the desired concentrations for 1 hour before adding TGF-β1.

Western Blot Analysis for α-SMA and Collagen I

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize protein expression to a loading control such as GAPDH or β-actin.

Scratch Wound Healing Assay for Cell Migration

-

Cell Seeding: Seed NIH/3T3 fibroblasts in a 6-well plate and grow them to 90-100% confluency.

-

Creating the Scratch: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[5][6][7]

-

Washing and Treatment: Wash the wells with PBS to remove detached cells and then add serum-free DMEM containing TGF-β1 (5 ng/mL) with or without this compound.

-

Imaging and Analysis: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope. Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.

Conclusion

This compound serves as a potent and specific inhibitor of the Dvl-PDZ domain, effectively disrupting the pro-fibrotic crosstalk between the TGF-β and Wnt/β-catenin signaling pathways. Its ability to abolish TGF-β1-induced myofibroblast differentiation and ECM deposition in vitro, coupled with its efficacy in in vivo models of fibrosis, underscores its potential as a valuable research tool and a promising lead compound for the development of novel anti-fibrotic therapies. Further investigation into the precise molecular interactions and the optimization of its pharmacological properties will be crucial for translating these findings into clinical applications.

References

- 1. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. clyte.tech [clyte.tech]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

Technical Whitepaper: Preliminary Efficacy of NSC668036 in Preclinical Models of Pulmonary Fibrosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring and loss of lung function.[1] The Wnt/β-catenin signaling pathway has been identified as a crucial mediator in the pathogenesis of fibrosis.[2] Preliminary research has focused on NSC668036, a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key component in the Wnt signaling cascade.[3][4] This document provides a technical overview of the foundational in vitro and in vivo studies evaluating the anti-fibrotic potential of this compound. The data indicates that by inhibiting Wnt/β-catenin signaling, this compound effectively suppresses myofibroblast differentiation and reduces key fibrotic markers in preclinical models, suggesting a promising therapeutic avenue for pulmonary fibrosis.[3]

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The Wnt signaling pathways are integral to both embryonic development and disease, including tumorigenesis and fibrosis.[2][4] In the canonical Wnt pathway, the Dvl protein transduces signals from the Frizzled (Fz) receptor to downstream components. The PDZ domain of Dvl is essential for this signal transduction.[4] this compound is a small organic molecule identified through structure-based virtual screening that specifically binds to and inhibits the Dvl PDZ domain.[4] This inhibition disrupts the Fz-Dvl interaction, thereby blocking the downstream activation of β-catenin and its translocation to the nucleus, which in turn prevents the transcription of pro-fibrotic genes.[3]

In Vitro Efficacy in Fibroblast Models

Preliminary studies utilized NIH/3T3 fibroblasts to investigate the effect of this compound on myofibroblast differentiation, a critical process in fibrosis. Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of this differentiation and was used to stimulate the fibrotic response.[3][5]

Experimental Protocol: In Vitro Fibroblast Differentiation

-

Cell Culture: NIH/3T3 fibroblasts were cultured under standard conditions.

-

Stimulation: Cells were treated with TGF-β1 to induce myofibroblast differentiation and the expression of fibrotic markers.[3]

-

Inhibition: A cohort of TGF-β1-stimulated cells was co-treated with this compound to assess its inhibitory effects.

-

Analysis: After incubation, cell lysates were analyzed via Western blotting to quantify the expression of Collagen I and α-smooth muscle actin (α-SMA). A cell migration assay was also performed to assess the migratory capacity of the fibroblasts, a key feature of fibrotic progression.[3]

Data Summary: In Vitro Results

This compound demonstrated a significant ability to counteract the pro-fibrotic effects of TGF-β1.[3]

| Parameter | Treatment Group | Outcome | Reference |

| β-catenin Gene Transcription | This compound | Suppressed | [3] |

| Cell Migration | TGF-β1 + this compound | Abolished | [3] |

| Collagen I Expression | TGF-β1 + this compound | Suppressed | [3] |

| α-SMA Expression | TGF-β1 + this compound | Suppressed | [3] |

In Vivo Efficacy in a Bleomycin-Induced Fibrosis Model

To assess the therapeutic potential of this compound in a living system, a bleomycin-induced pulmonary fibrosis model in mice was used. This is a widely accepted and well-characterized model that reproduces many of the key features of human IPF.[1][6][7]

Experimental Protocol: Murine Model of Pulmonary Fibrosis

-

Animal Model: C57BL/6 mice were used for the study.[3]

-

Fibrosis Induction: A single intratracheal instillation of bleomycin was administered to induce lung injury and subsequent fibrosis. Control animals received saline.[6][7]

-

Treatment: Following bleomycin administration, a treatment group received this compound.

-

Assessment: Tissues were subjected to histological analysis to assess collagen deposition and structural changes. Western blotting and immunohistochemistry were used to quantify the expression of key fibrotic and epithelial markers.[3]

Data Summary: In Vivo Results

Treatment with this compound led to a significant attenuation of the fibrotic process in the lungs of bleomycin-treated mice. The compound not only suppressed pro-fibrotic markers but also promoted the expression of epithelial markers, suggesting a potential role in preserving epithelial integrity.[3]

| Marker Type | Protein Marker | Effect of this compound in Bleomycin Model | Reference |

| Fibrotic | Collagen I | Significantly Suppressed | [3] |

| Fibrotic | α-SMA | Significantly Suppressed | [3] |

| Fibrotic | TGF-β1 | Significantly Suppressed | [3] |

| Epithelial | CK19 | Increased | [3] |

| Epithelial | Occludin | Increased | [3] |

| Epithelial | E-cadherin | Increased | [3] |

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence for its anti-fibrotic properties in preclinical models of pulmonary fibrosis. By specifically inhibiting the Dvl PDZ domain, this compound effectively disrupts the Wnt/β-catenin signaling cascade, a key driver of the disease.[3] This leads to a reduction in myofibroblast differentiation, decreased deposition of collagen, and the preservation of epithelial cell markers.[3]

These findings collectively suggest that targeting the Dvl protein with inhibitors like this compound represents a viable and promising therapeutic strategy for pulmonary fibrosis and potentially other fibrotic diseases. Further research is warranted to explore the pharmacokinetics, safety profile, and long-term efficacy of this compound in more advanced preclinical models.

References

- 1. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transforming growth factor β regulates β-catenin expression in lung fibroblast through NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 7. meliordiscovery.com [meliordiscovery.com]

The Impact of NSC668036 on β-Catenin Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC668036 is a small molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the effect of this compound on β-catenin, a pivotal downstream effector of the Wnt pathway. We will explore its mechanism of action, summarize the quantitative effects on β-catenin levels and subcellular localization, and provide detailed experimental protocols for researchers to investigate these effects.

Introduction to this compound and the Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in both embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[2] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[3]

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This inactivation is mediated by the recruitment of the scaffold protein Dishevelled (Dvl) to the plasma membrane.[3] Dvl, through its multiple protein-protein interaction domains, including the PDZ domain, is essential for transducing the Wnt signal.[3] Inhibition of the destruction complex leads to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival.[1]

This compound has been identified as a specific inhibitor of the Wnt/β-catenin pathway. It functions by binding to the PDZ domain of Dvl, thereby disrupting its interaction with key signaling partners and preventing the inactivation of the β-catenin destruction complex.[3] This leads to the continued degradation of β-catenin and a subsequent reduction in its downstream signaling activities.

Effect of this compound on β-Catenin Levels

To facilitate further research in this area, the following table structure is provided for researchers to populate with their own quantitative data obtained from Western blot analysis.

Table 1: Effect of this compound on Total β-Catenin Levels

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Total β-Catenin (vs. Control) | p-value |

| e.g., HEK293T | ||||

| e.g., SW480 | ||||

| e.g., NIH/3T3 |

Table 2: Effect of this compound on Cytoplasmic and Nuclear β-Catenin Levels

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Cytoplasmic β-Catenin | Fold Change in Nuclear β-Catenin | p-value (Cytoplasmic) | p-value (Nuclear) |

| e.g., HEK293T | ||||||

| e.g., SW480 | ||||||

| e.g., NIH/3T3 |

Effect of this compound on β-Catenin Localization

A key consequence of Wnt pathway activation is the translocation of β-catenin from the cytoplasm to the nucleus. By inhibiting the Wnt pathway, this compound is expected to decrease the nuclear accumulation of β-catenin. This can be visualized and quantified using immunofluorescence microscopy. While specific studies quantifying the change in nuclear-to-cytoplasmic fluorescence intensity ratio of β-catenin upon this compound treatment are not widely published, the proposed mechanism of action strongly supports such an outcome.

Researchers can utilize the following table to document their findings from immunofluorescence experiments.

Table 3: Quantification of β-Catenin Nuclear Localization by Immunofluorescence

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Nuclear/Cytoplasmic Fluorescence Intensity Ratio | Percentage of Cells with Nuclear β-Catenin | p-value |

| e.g., HEK293T | |||||

| e.g., SW480 | |||||

| e.g., NIH/3T3 |

Experimental Protocols

Western Blotting for β-Catenin Levels

This protocol outlines the steps for quantifying total, cytoplasmic, and nuclear β-catenin levels following this compound treatment.

4.1.1. Materials

-

Cell culture reagents

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Subcellular fractionation kit (for separating cytoplasmic and nuclear extracts)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin

-

Primary antibody: anti-GAPDH (for cytoplasmic loading control)

-

Primary antibody: anti-Lamin B1 or anti-Histone H3 (for nuclear loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

4.1.2. Procedure

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis (for total β-catenin): Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, transfer to a microfuge tube, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein lysate.

-

Subcellular Fractionation (for cytoplasmic and nuclear β-catenin): Follow the manufacturer's instructions for the subcellular fractionation kit to isolate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with loading control antibodies (GAPDH for cytoplasmic and total lysates, Lamin B1/Histone H3 for nuclear lysates).

-

-

Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Normalize the β-catenin band intensity to the respective loading control.

Immunofluorescence for β-Catenin Localization

This protocol describes how to visualize and quantify the subcellular localization of β-catenin after this compound treatment.

4.2.1. Materials

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-β-catenin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Fluorescence microscope

4.2.2. Procedure

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound or vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-β-catenin primary antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and incubate with a nuclear counterstain for 5-10 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells using image analysis software. Calculate the nuclear-to-cytoplasmic fluorescence ratio.

-

Alternatively, count the percentage of cells exhibiting predominantly nuclear β-catenin staining in treated versus control groups.

-

Visualizing the Mechanism and Workflows

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for NSC668036 in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key component of the Wnt signaling pathway.[1][2][3] The Wnt pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, growth, and metastasis.[4][5][6][7] By binding to the Dvl PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting downstream Wnt signaling.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the role of Wnt signaling in cancer and a potential therapeutic candidate.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines, including cytotoxicity, apoptosis, and cell cycle analysis.

Mechanism of Action: Wnt Signaling Inhibition

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This binding event recruits the Dvl protein to the plasma membrane. Dvl, in turn, inhibits the "destruction complex," which is composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt activation and subsequent inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it acts as a transcriptional co-activator with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) to promote the expression of target genes involved in cell proliferation, survival, and differentiation.[7][8]

This compound exerts its inhibitory effect by binding to the PDZ domain of Dvl. This binding event likely prevents the recruitment of Dvl to the Fz receptor, thereby stabilizing the destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression and subsequent anti-cancer effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simulations of a specific inhibitor of the dishevelled PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Advances in Canonical Wnt/β-Catenin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol: Analysis of β-catenin Protein Levels by Western Blot Following NSC668036 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, notably cancer. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt signaling, this complex is inhibited, leading to β-catenin accumulation.

NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a crucial component upstream of the β-catenin destruction complex.[1][2] By inhibiting Dvl, this compound is expected to mimic the "off" state of the Wnt pathway, leading to the degradation of β-catenin and the suppression of its downstream target genes.[2] This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the changes in total β-catenin protein levels using Western blotting.

Experimental Overview

The following protocol outlines the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, and the subsequent analysis of β-catenin protein levels by Western blot. An illustrative workflow is provided below.

Figure 1. Experimental workflow for analyzing β-catenin levels after this compound treatment.

Detailed Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is generalized for adherent cancer cell lines with active Wnt/β-catenin signaling (e.g., SW480, HCT116). Optimization of cell seeding density and this compound concentration is recommended for different cell lines.

Materials:

-

Appropriate cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete culture medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

For Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).

-

For Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).

-

Following treatment, proceed to cell lysis.

II. Preparation of Whole-Cell Lysates

Materials:

-

RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

III. Western Blot Protocol for β-catenin

Materials:

-

SDS-PAGE gels (e.g., 4-12% gradient or 10% Tris-Glycine)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

-

Primary antibody: Anti-β-catenin (e.g., rabbit monoclonal)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

Tris-Buffered Saline with Tween-20 (TBS-T)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto the SDS-PAGE gel, including a molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.[3]

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-β-catenin antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3]

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

(Optional) Strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation and Expected Results

Quantitative analysis of the Western blot bands can be performed using densitometry software (e.g., ImageJ). The intensity of the β-catenin band should be normalized to the corresponding loading control band. The following tables present illustrative data representing the expected dose-dependent and time-course effects of this compound on total β-catenin protein levels.

Note: The following data is illustrative and serves as an example of expected results based on the known mechanism of action of Wnt/β-catenin pathway inhibitors. Actual results may vary depending on the cell line and experimental conditions.

Table 1: Illustrative Dose-Dependent Effect of this compound on β-catenin Levels

| This compound Conc. (µM) | Normalized β-catenin Level (Arbitrary Units) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 5 | 0.62 | 38% |

| 10 | 0.45 | 55% |

| 25 | 0.28 | 72% |

| 50 | 0.15 | 85% |

Table 2: Illustrative Time-Course Effect of 25 µM this compound on β-catenin Levels

| Treatment Time (hours) | Normalized β-catenin Level (Arbitrary Units) | % Inhibition |

| 0 | 1.00 | 0% |

| 6 | 0.78 | 22% |

| 12 | 0.55 | 45% |

| 24 | 0.31 | 69% |

| 48 | 0.18 | 82% |

Signaling Pathway Visualization

The canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound are depicted in the following diagram.

Figure 2. Inhibition of Wnt/β-catenin pathway by this compound.

References

Application Notes and Protocols for NSC668036 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC668036 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by specifically binding to the PDZ domain of the Dishevelled (Dvl) protein, a key mediator in the Wnt signaling cascade. This interaction prevents the downstream signaling events that lead to the accumulation of β-catenin and the subsequent transcription of Wnt target genes. Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer and fibrotic disorders. Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound, particularly in the context of pulmonary fibrosis.

These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on published studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant mouse models of disease.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound exerts its biological effects by disrupting the interaction between the Frizzled receptor and the Dvl protein. In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the recruitment and activation of Dvl. Activated Dvl, in turn, inhibits the "destruction complex" (composed of Axin, APC, GSK3β, and CK1α), which is responsible for the phosphorylation and subsequent degradation of β-catenin. By binding to the PDZ domain of Dvl, this compound prevents the proper functioning of Dvl, leading to the continued activity of the destruction complex, degradation of β-catenin, and inhibition of Wnt target gene transcription.

Data Presentation

The following table summarizes the quantitative data for a typical in vivo study using this compound in a bleomycin-induced pulmonary fibrosis mouse model.

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Animal Model | C57BL/6 mice | [2][3] |

| Disease Induction | Single intratracheal instillation of bleomycin | [2][3] |

| Bleomycin Dosage | 1.5 - 5 mg/kg | [2][4] |

| This compound Dosage | 5 mg/kg/day | [1] |

| Administration Route | Intraperitoneal (IP) injection (Proposed) | [5][6] |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (Proposed) | N/A |

| Frequency of Dosing | Daily | [1] |

| Duration of Treatment | 14 days | [1] |

| Endpoint Analysis | Histology (Masson's Trichrome), Immunohistochemistry (α-SMA, Collagen I), Western Blot, RT-qPCR | [1] |

Experimental Protocols

Animal Model: Bleomycin-Induced Pulmonary Fibrosis

This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using a single intratracheal instillation of bleomycin.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile phosphate-buffered saline (PBS) or sterile saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Animal intubation platform and light source

-

24G catheter

Procedure:

-

Anesthetize the mouse using the chosen anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Position the mouse on the intubation platform.

-

Visualize the trachea and carefully insert the catheter into the trachea.

-

Instill a single dose of bleomycin (typically 1.5-3 mg/kg) in a volume of 50 µL of sterile saline.

-

Keep the mouse in a vertical position for a few seconds to ensure proper distribution of the solution in the lungs.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

House the mice in a clean, controlled environment with free access to food and water.

This compound Preparation and Administration

This protocol outlines the preparation and proposed intraperitoneal administration of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Insulin syringes with 28-30G needles

Preparation of this compound Formulation (for a 5 mg/kg dose in a 25g mouse):

-

Note: This is a proposed vehicle based on common practices for poorly soluble compounds. It is recommended to perform a small-scale solubility and stability test before preparing the bulk solution.

-

Calculate the required amount of this compound for the entire study.

-

For a single 25g mouse at 5 mg/kg, the dose is 0.125 mg. Assuming an injection volume of 100 µL, the required concentration is 1.25 mg/mL.

-

To prepare 1 mL of the formulation:

-

Dissolve 1.25 mg of this compound in 100 µL of DMSO.

-

Add 400 µL of PEG300 and vortex to mix.

-

Add 50 µL of Tween 80 and vortex to mix.

-

Add 450 µL of sterile saline and vortex until a clear solution is formed.

-

-

Prepare the vehicle control solution using the same components without this compound.

Administration Procedure (Intraperitoneal Injection):

-

Gently restrain the mouse.

-

Locate the injection site in the lower right or left abdominal quadrant.

-

Insert the needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.

-

Inject the calculated volume of the this compound formulation or vehicle control.

-

Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study evaluating this compound in a bleomycin-induced pulmonary fibrosis model.

Toxicity and Safety Considerations

There is limited publicly available data on the formal toxicity of this compound in mice. In the study by Wang et al. (2015), no overt signs of toxicity were reported at the 5 mg/kg/day dose for 14 days. However, as with any experimental compound, it is crucial to monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or altered appearance. If any adverse effects are observed, appropriate measures should be taken in accordance with institutional animal care and use committee (IACUC) guidelines. It is recommended to perform a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions being used.

Disclaimer: This document provides a general guideline and should be adapted to specific experimental needs and in compliance with all applicable institutional and national regulations for animal research. Researchers are strongly encouraged to consult the primary literature and their institution's animal care and use committee for detailed and approved protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modeling pulmonary fibrosis through bleomycin delivered by osmotic minipump: a new histomorphometric method of evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Understanding of Pulmonary Fibrosis: Pathogenesis, Diagnosis, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Preparing NSC668036 Stock Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the Wnt signaling inhibitor, NSC668036, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in various experimental settings.

Introduction to this compound

This compound is a peptide-mimetic compound that functions as an inhibitor of the Wnt signaling pathway.[1][2] It specifically targets the PDZ domain of the Dishevelled (Dvl) protein, a key scaffolding protein in the Wnt signaling cascade.[1][2] By binding to the Dvl PDZ domain, this compound disrupts its interaction with partners like Frizzled receptors, thereby inhibiting downstream signaling.[2] This inhibitory action has been shown to suppress the proliferation and migration of fibroblasts and reduce the severity of pulmonary fibrosis in mouse models.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆N₂O₉ | [2] |

| Molecular Weight | 460.5 g/mol | [2] |

| CAS Number | 144678-63-7 | [2] |

| Solubility in DMSO | 25 mg/mL | [2] |

| Appearance | Powder | |

| Storage (Powder) | Store at -20°C for up to 3 years | [4] |

| Storage (DMSO Stock) | Store at -80°C for up to 6 months | [4] |

| Store at -20°C for up to 1 month | [4] |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparations:

-

Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Ensure your workspace is clean and sterile, especially if the stock solution will be used in cell culture experiments.

-

-

Weighing the Compound:

-

Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For preparing a 10 mM stock solution, you will need to calculate the required mass.

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mM x 1 mL x 460.5 g/mol = 4.605 mg

-

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the vial containing the weighed this compound powder.

-

Gently vortex the solution until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4]

-

Safety Precautions:

-

Always wear appropriate PPE when handling this compound and DMSO.

-

DMSO is a powerful solvent that can penetrate the skin, potentially carrying dissolved substances with it. Handle with care.

-

Work in a well-ventilated area or a chemical fume hood.

Visualization of this compound Mechanism of Action

The following diagrams illustrate the canonical Wnt signaling pathway and the workflow for preparing this compound stock solutions.

Caption: Inhibition of Wnt signaling by this compound.

References

Application Notes and Protocols: NSC668036 for the Inhibition of Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC668036 is a small molecule inhibitor that targets the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of the Dishevelled (Dvl) protein.[1] Dvl is a critical scaffold protein in the Wnt signaling pathway. By binding to the Dvl PDZ domain, this compound effectively disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting downstream signaling. This inhibition has been shown to impact cellular processes such as proliferation and, notably, cell migration. These application notes provide a summary of the effective concentration of this compound for inhibiting cell migration, detailed protocols for relevant assays, and a visualization of the underlying signaling pathway.

Data Presentation: Effective Concentration of this compound

This compound has been demonstrated to inhibit the migration of fibroblasts. The effective concentration for this inhibition has been reported to be greater than 10 μM. At these concentrations, this compound not only restrains basal cell migration but also blocks the migratory effects induced by transforming growth factor-beta (TGF-β).[2][3]

Below is a summary of the available quantitative data on the effective concentration of this compound for inhibiting cell migration.

| Cell Line | Assay Type | This compound Concentration | Observed Effect on Cell Migration | Reference |

| NIH/3T3 Fibroblasts | Scratch Assay | >10 μM | Inhibition of cell migration and blockage of TGF-β accelerated migration. | [2] |

| NIH/3T3 Fibroblasts | Not specified | Not specified | Abolished TGF-β1-induced migration. | [3] |

Signaling Pathway

This compound inhibits cell migration by targeting the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway. This pathway is crucial for establishing cell polarity and coordinating cell movements. The inhibitor acts by binding to the PDZ domain of the Dvl protein, preventing its interaction with the Frizzled receptor. This disruption blocks the downstream activation of small GTPases like RhoA and Rac1, which are essential for the cytoskeletal rearrangements required for cell migration.

Caption: Wnt/PCP signaling pathway inhibition by this compound.

Experimental Protocols

Two common in vitro methods to assess cell migration are the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Wound Healing (Scratch) Assay

This method is used to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.

References

Application Notes and Protocols for NSC668036 in 3D Cell Culture and Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems, including spheroids and organoids, are increasingly recognized for their physiological relevance in modeling complex biological processes and diseases such as cancer. These models better recapitulate the in vivo microenvironment, cell-cell interactions, and signaling pathways compared to traditional 2D monolayer cultures.[1][2][3] One such critical pathway often dysregulated in cancer is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation, differentiation, and stemness.[4][5][6]

NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key scaffolding protein in the Wnt signaling pathway.[7][8][9][10] By binding to the Dvl PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting Wnt signal transduction.[8][9] This inhibition leads to a suppression of β-catenin-driven gene transcription.[7] While the effects of this compound have been investigated in 2D cell cultures and in vivo models for conditions like pulmonary fibrosis, its application in 3D cell culture and organoid models is an emerging area of research.[7][11]

These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture and organoid systems. The protocols outlined below are foundational and may require optimization for specific cell types and experimental conditions.

Mechanism of Action: this compound in Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor LRP5/6. This interaction recruits the Dvl protein to the plasma membrane. Dvl, through its various domains, inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which would otherwise phosphorylate β-catenin, targeting it for proteasomal degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[12][13]

This compound specifically binds to the PDZ domain of Dvl, a crucial interaction for transducing the Wnt signal from the Fz receptor.[5][8][9] By occupying this domain, this compound prevents the recruitment of Dvl to the Fz receptor, thereby maintaining the activity of the destruction complex and promoting the degradation of β-catenin. This leads to the downregulation of Wnt target gene expression.

Figure 1. Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data

Currently, there is a lack of published quantitative data, such as IC50 values, for this compound specifically in 3D cell culture and organoid models. The table below presents available data from 2D cell culture and other models to serve as a reference for designing experiments in 3D systems. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific 3D model.

| Parameter | Cell Line/Model | Value | Reference |

| Binding Affinity (Kd) | Mouse Dvl1 PDZ domain | 240 µM | [11] |

| Inhibition of Proliferation | NIH/3T3 fibroblasts | > 10 µM | [11] |

| In vivo dosage | Bleomycin-induced pulmonary fibrosis mouse model | 5 mg/kg per day | [11] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in 3D spheroid and organoid models.

Protocol 1: Spheroid Formation and Treatment with this compound

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates and subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., colon, breast, lung)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Ultra-low attachment 96-well round-bottom plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counter

Procedure:

-

Cell Seeding:

-

Culture cells to 70-80% confluency in a T-75 flask.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-